Cas no 1245570-05-1 (1-(2-Chloropyrimidin-4-yl)piperidine-3-carboxylic acid)

1-(2-Chloropyrimidin-4-yl)piperidine-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 1-(2-Chloro-pyrimidin-4-yl)-piperidine-3-carboxylic acid
- 1-(2-chloropyrimidin-4-yl)piperidine-3-carboxylic acid
- SBB075848
- STL158724
- BBL032843
- 1-(2-Chloropyrimidin-4-yl)piperidine-3-carboxylic acid
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- Inchi: 1S/C10H12ClN3O2/c11-10-12-4-3-8(13-10)14-5-1-2-7(6-14)9(15)16/h3-4,7H,1-2,5-6H2,(H,15,16)
- InChI Key: PAGDMIUOLUPIGF-UHFFFAOYSA-N
- SMILES: ClC1=NC=CC(=N1)N1CCCC(C(=O)O)C1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 264
- Topological Polar Surface Area: 66.3
1-(2-Chloropyrimidin-4-yl)piperidine-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM490332-1g |
1-(2-Chloropyrimidin-4-yl)piperidine-3-carboxylic acid |
1245570-05-1 | 97% | 1g |
$628 | 2023-02-03 | |
Fluorochem | 090413-500mg |
1-(2-Chloro-pyrimidin-4-yl)-piperidine-3-carboxylic acid |
1245570-05-1 | 500mg |
£320.00 | 2022-03-01 |
1-(2-Chloropyrimidin-4-yl)piperidine-3-carboxylic acid Related Literature
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Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623
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Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445
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María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733
Additional information on 1-(2-Chloropyrimidin-4-yl)piperidine-3-carboxylic acid
Introduction to 1-(2-Chloropyrimidin-4-yl)piperidine-3-carboxylic acid (CAS No: 1245570-05-1)
1-(2-Chloropyrimidin-4-yl)piperidine-3-carboxylic acid is a significant compound in the realm of pharmaceutical chemistry, characterized by its unique structural and functional attributes. This compound, identified by the CAS number 1245570-05-1, has garnered considerable attention due to its potential applications in drug discovery and medicinal chemistry. The molecular structure of this compound consists of a piperidine ring linked to a chloropyrimidine moiety, which forms the basis for its diverse chemical reactivity and biological significance.
The chloropyrimidin-4-yl substituent in the molecule plays a pivotal role in modulating its pharmacological properties. Pyrimidine derivatives are well-documented for their involvement in various biological pathways, making them attractive scaffolds for developing therapeutic agents. In particular, the presence of a chlorine atom at the 2-position of the pyrimidine ring enhances the electrophilicity of the molecule, facilitating further functionalization and enabling the synthesis of more complex derivatives.
1-(2-Chloropyrimidin-4-yl)piperidine-3-carboxylic acid has been extensively studied in recent years for its potential as an intermediate in the synthesis of novel pharmaceuticals. The piperidine ring, known for its ability to enhance oral bioavailability and metabolic stability, makes this compound particularly valuable in drug development. Researchers have leveraged its structural features to design molecules with improved pharmacokinetic profiles and reduced side effects.
One of the most compelling aspects of this compound is its versatility in medicinal chemistry. The carboxylic acid group at the 3-position provides a site for further derivatization, allowing chemists to explore a wide range of functional groups that could enhance binding affinity or metabolic properties. This flexibility has led to numerous studies investigating its role in developing inhibitors targeting various enzymes and receptors.
Recent advancements in computational chemistry have further highlighted the potential of 1-(2-Chloropyrimidin-4-yl)piperidine-3-carboxylic acid as a lead compound. Molecular docking studies have demonstrated its ability to interact with several key biological targets, including kinases and transcription factors. These interactions are critical for understanding its mechanism of action and for designing more effective derivatives.
The compound's relevance extends beyond academic research into industrial applications. Pharmaceutical companies are increasingly interested in exploring pyrimidine-piperidine hybrids due to their demonstrated efficacy in preclinical models. The synthesis of 1-(2-Chloropyrimidin-4-yl)piperidine-3-carboxylic acid has been optimized for scalability, ensuring that it can be produced in sufficient quantities for both research and commercial purposes.
In conclusion, 1-(2-Chloropyrimidin-4-yl)piperidine-3-carboxylic acid (CAS No: 1245570-05-1) represents a promising candidate for further development in pharmaceuticals. Its unique structural features and versatile reactivity make it an invaluable tool for medicinal chemists seeking to develop novel therapeutic agents. As research continues to uncover new applications and synthetic pathways, this compound is poised to play a significant role in future drug discovery efforts.
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